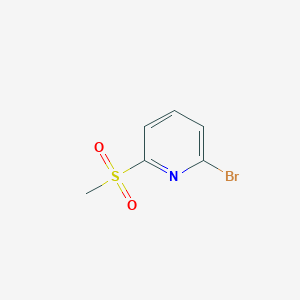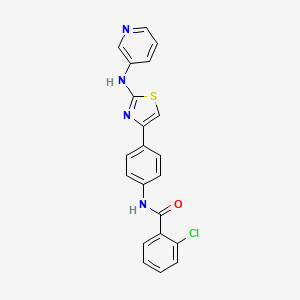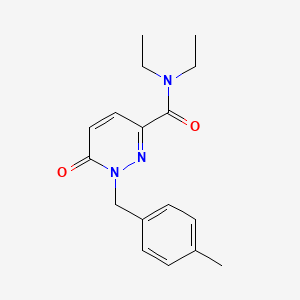![molecular formula C14H13N5O3S B2523178 6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 872696-14-5](/img/structure/B2523178.png)
6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" is a heterocyclic molecule that likely exhibits a range of biological activities due to the presence of the pyrimidine and triazole rings. These rings are common in compounds with antimicrobial, antiviral, and anticancer properties, among others. The methoxyphenyl group could potentially add to the compound's lipophilicity, aiding in its ability to interact with biological targets .
Synthesis Analysis
The synthesis of related sulfanyl pyrimidine derivatives has been reported using simple and efficient methods. For instance, sulfanyl pyrimidin-4(3H)-one derivatives were synthesized by reacting compounds with various phenacyl bromides to yield a series of substituted pyrimidin-4(3H)-ones. These reactions typically involve nucleophilic substitution and condensation steps . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been studied in different crystal environments. These studies reveal the importance of hydrogen bonding and π-π stacking interactions in the supramolecular architecture of such compounds. The molecular structure is crucial for understanding the potential biological activity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by substituents on the ring. For example, the presence of a methoxy group can affect the electron density and reactivity of the compound. Substitution reactions involving sodium amide in liquid ammonia have been used to introduce amino groups into the pyrimidine ring, which can further react to form various sulfanilamide derivatives . These reactions are important for the diversification of the chemical structure and enhancement of biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be inferred from spectroscopic investigations. For instance, vibrational spectral analysis using FT-IR and FT-Raman techniques has been carried out on related compounds. Theoretical predictions of nonlinear optical behavior and molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain biological targets. The molecular electrostatic potential (MEP) analysis indicates regions of negative and positive charge, which are essential for understanding the interaction with other molecules .
科学的研究の応用
Synthesis Techniques and Chemical Reactions : A study by Mekuskiene and Vainilavicius (2006) focused on the synthesis of pyrimidine derivatives and their reactions with electrophiles. This research is crucial for understanding the chemical behavior and potential applications of compounds like 6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione in various chemical processes (Mekuskiene & Vainilavicius, 2006).
Herbicidal Activity : Nezu, Miyazaki, Sugiyama, and Kajiwara (1996) explored the herbicidal activity of dimethoxypyrimidines, indicating the potential agricultural applications of similar pyrimidine derivatives. Their findings highlight the usefulness of such compounds in controlling weeds, thereby contributing to agricultural productivity (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from pyrimidine and evaluated them for their anti-inflammatory and analgesic properties. This research opens the door to potential medical applications of 6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione in treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity : Hafez and El-Gazzar (2017) conducted a study on thienopyrimidine derivatives, assessing their antitumor activity. This suggests that related pyrimidine compounds may have potential applications in cancer treatment (Hafez & El-Gazzar, 2017).
Supramolecular Chemistry : Fonari, Simonov, Chumakov, Bocelli, Ganin, and Yavolovskii (2004) synthesized pyrimidine derivatives for use in supramolecular assemblies, highlighting the role of such compounds in the development of new materials with specific properties (Fonari et al., 2004).
特性
IUPAC Name |
6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-22-10-4-2-3-9(7-10)19-11(17-18-14(19)23)5-8-6-12(20)16-13(21)15-8/h2-4,6-7H,5H2,1H3,(H,18,23)(H2,15,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXHUYHQPHILTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NNC2=S)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one](/img/structure/B2523098.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2523099.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2523105.png)


![7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2523111.png)
![6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523112.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)


![6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2523118.png)